(2S,3R)-2-hydroxy-3-methoxybutanoic acid
CAS No.:
Cat. No.: VC17543595
Molecular Formula: C5H10O4
Molecular Weight: 134.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H10O4 |
|---|---|
| Molecular Weight | 134.13 g/mol |
| IUPAC Name | (2S,3R)-2-hydroxy-3-methoxybutanoic acid |
| Standard InChI | InChI=1S/C5H10O4/c1-3(9-2)4(6)5(7)8/h3-4,6H,1-2H3,(H,7,8)/t3-,4+/m1/s1 |
| Standard InChI Key | HXGKXDWXDMCHDY-DMTCNVIQSA-N |
| Isomeric SMILES | C[C@H]([C@@H](C(=O)O)O)OC |
| Canonical SMILES | CC(C(C(=O)O)O)OC |
Introduction
(2S,3R)-2-hydroxy-3-methoxybutanoic acid is a chiral organic compound characterized by its specific stereochemistry at the second and third carbon atoms. This compound features both hydroxyl (-OH) and methoxy (-OCH₃) functional groups attached to a butanoic acid backbone, contributing to its reactivity and potential biological activity. The unique combination of these functional groups and its stereochemistry makes it a significant compound for research in organic chemistry and biochemistry.
Biological Activity
The biological activity of (2S,3R)-2-hydroxy-3-methoxybutanoic acid is largely attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound's stereochemistry plays a crucial role in its binding affinity and specificity. It can modulate the activity of its targets by acting as either an inhibitor or an activator, depending on the biological context.
Applications
-
Pharmaceuticals: Its unique properties make it a potential candidate for developing therapeutic agents.
-
Biochemical Markers: Studied extensively for its relevance in metabolic pathways.
Research Findings
Research indicates that compounds with similar structures may exhibit varied biological effects based on their stereochemistry. For instance, variations in the methoxy or hydroxyl groups can lead to different biological activities.
Comparison with Similar Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| (2S,3S)-2-hydroxy-3-methylbutanoic acid | Hydroxyl group at position 2; methyl group instead of methoxy | Different biological activities due to stereochemistry |
| (2R,3R)-2-hydroxy-3-methoxybutanoic acid | Opposite stereochemistry | May exhibit different enzyme interactions |
| Methyl (2S,3R)-2-chloro-3-methoxybutanoate | Chloro group instead of hydroxyl | Potentially different reactivity profiles |
| (S)-(+)-2-hydroxy-3-methylbutyric acid | Similar backbone but different substituents | Used as a synthetic intermediate in pharmaceuticals |
Synthesis Methods
Several methods exist for synthesizing (2S,3R)-2-hydroxy-3-methoxybutanoic acid, including the use of oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions are typically optimized to achieve high selectivity and yield.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume